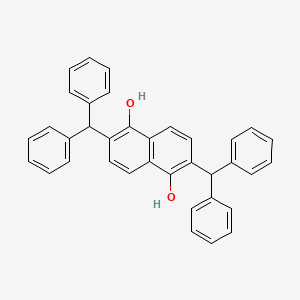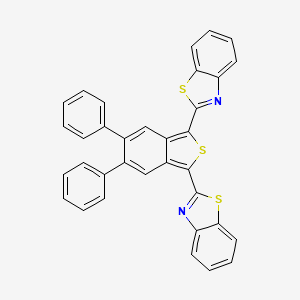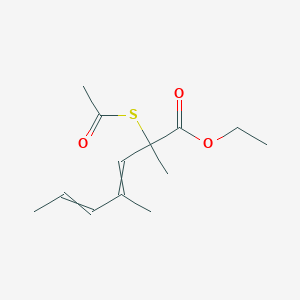![molecular formula C36H32Cl2N2Si3 B12590554 N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine CAS No. 646041-27-2](/img/structure/B12590554.png)
N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis[cloro(difenil)silil]-1,1-difenilsilanediamina es un compuesto organosilícico caracterizado por la presencia de átomos de silicio unidos a grupos cloro y difenilo. Este compuesto destaca por sus propiedades estructurales únicas y sus aplicaciones en diversos campos de investigación científica e industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N,N’-Bis[cloro(difenil)silil]-1,1-difenilsilanediamina típicamente involucra la reacción de difenilsilano con agentes clorantes en condiciones controladas. Un método común incluye el uso de tert-butilclorodifenilsilano como precursor, que experimenta una serie de reacciones para formar el compuesto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto a menudo implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir el uso de equipos especializados para manejar los intermedios reactivos y mantener las condiciones de temperatura y presión requeridas .
Análisis De Reacciones Químicas
Tipos de Reacciones
N,N’-Bis[cloro(difenil)silil]-1,1-difenilsilanediamina experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de Sustitución: Los átomos de cloro pueden ser sustituidos por otros nucleófilos, lo que lleva a la formación de diferentes derivados.
Oxidación y Reducción: El compuesto puede participar en reacciones de oxidación y reducción, alterando el estado de oxidación de los átomos de silicio.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen nucleófilos como aminas y alcoholes, así como agentes oxidantes y reductores. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para asegurar el resultado deseado .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas pueden conducir a la formación de sililaminas, mientras que las reacciones de oxidación pueden producir silanoles .
Aplicaciones Científicas De Investigación
N,N’-Bis[cloro(difenil)silil]-1,1-difenilsilanediamina tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Mecanismo De Acción
El mecanismo de acción de N,N’-Bis[cloro(difenil)silil]-1,1-difenilsilanediamina implica la interacción de sus átomos de silicio con varios objetivos moleculares. El compuesto puede formar complejos estables con otras moléculas, influenciando su reactividad y estabilidad. Las vías involucradas en estas interacciones se estudian a menudo utilizando técnicas espectroscópicas y computacionales avanzadas .
Comparación Con Compuestos Similares
Compuestos Similares
tert-Butildifenilclorosilano: Similar en estructura pero con un grupo tert-butilo en lugar de un grupo difenilo.
Difenilsilano: Carece de los átomos de cloro y tiene diferente reactividad y aplicaciones.
N-Metil-N-trimetilsililacetamida: Utilizado en reacciones similares pero con diferentes grupos funcionales.
Unicidad
N,N’-Bis[cloro(difenil)silil]-1,1-difenilsilanediamina es único debido a su combinación específica de grupos cloro y difenilo unidos a átomos de silicio. Esta estructura única imparte propiedades químicas distintivas, lo que la hace valiosa para aplicaciones especializadas en varios campos de investigación e industria .
Propiedades
Número CAS |
646041-27-2 |
|---|---|
Fórmula molecular |
C36H32Cl2N2Si3 |
Peso molecular |
647.8 g/mol |
Nombre IUPAC |
[bis[[chloro(diphenyl)silyl]amino]-phenylsilyl]benzene |
InChI |
InChI=1S/C36H32Cl2N2Si3/c37-41(31-19-7-1-8-20-31,32-21-9-2-10-22-32)39-43(35-27-15-5-16-28-35,36-29-17-6-18-30-36)40-42(38,33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30,39-40H |
Clave InChI |
UQXZEIXCBUYHFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(N[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)N[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


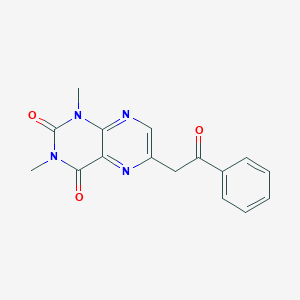
![1H-Purine, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12590500.png)
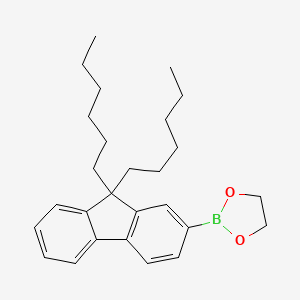
![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)
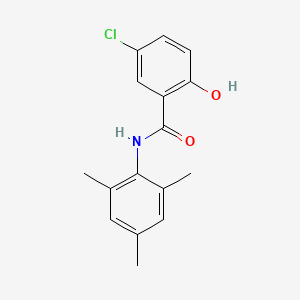
![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)

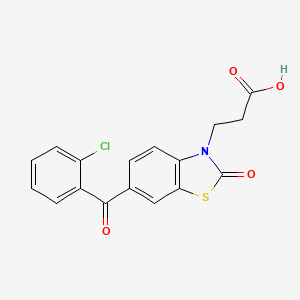
![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
